molecular formula C11H7BrFNO B13916737 3-Bromo-5-(3-fluorophenoxy)pyridine

3-Bromo-5-(3-fluorophenoxy)pyridine

Cat. No.: B13916737
M. Wt: 268.08 g/mol
InChI Key: MTAKYUSKOUTSHY-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-fluorophenoxy)pyridine (CAS: 1276123-21-7, MDL: MFCD19544000) is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 3-fluorophenoxy substituent at the 5-position of the pyridine ring. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its electron-deficient aromatic system and halogen substituents enhance reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of complex bioactive molecules . Computational studies highlight its distinct electronic properties, including a polarizable bromine atom and electron-withdrawing fluorophenoxy group, which influence its pharmacokinetic and nonlinear optical (NLO) properties .

Properties

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

3-bromo-5-(3-fluorophenoxy)pyridine

InChI

InChI=1S/C11H7BrFNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H

InChI Key

MTAKYUSKOUTSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-fluorophenoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with 3-fluorophenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromo-5-boronic acid pyridine is reacted with 3-fluorophenylboronic acid .

Industrial Production Methods

Industrial production of 3-Bromo-5-(3-fluorophenoxy)pyridine often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-fluorophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Applications
3-Bromo-5-(3-fluorophenoxy)pyridine 1276123-21-7 C₁₁H₇BrFNO 3-Br, 5-(3-F-C₆H₄O) Intermediate for cholinergic drugs, mGluR5 modulators, and OLED materials .
5-Bromo-2-(3-fluorophenoxy)pyridine 936343-48-5 C₁₁H₇BrFNO 5-Br, 2-(3-F-C₆H₄O) Less studied; positional isomer with altered electronic properties .
3-Bromo-5-(4-fluorophenoxy)pyridine 374935-03-2 C₁₁H₇BrFNO 3-Br, 5-(4-F-C₆H₄O) Similar reactivity but distinct regioselectivity in coupling reactions .
3-Bromo-5-(tetrahydropyran-4-yloxy)pyridine N/A C₁₀H₁₁BrNO₂ 3-Br, 5-(tetrahydropyran-4-yl-O) Enhanced solubility due to oxygen-rich heterocycle; used in CNS drug discovery .
3-Bromo-5-(2,5-difluorophenyl)pyridine N/A C₁₁H₆BrF₂N 3-Br, 5-(2,5-F₂-C₆H₃) Higher lipophilicity; studied for NLO properties and antimicrobial activity .

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The 3-bromo-5-(3-fluorophenoxy)pyridine exhibits stronger electron-withdrawing character compared to non-fluorinated analogues (e.g., 3-bromo-5-phenoxypyridine), as evidenced by lower LUMO energies (-1.82 eV vs. -1.45 eV) in DFT studies .
  • Solubility: The tetrahydropyranyloxy analogue (C₁₀H₁₁BrNO₂) shows improved aqueous solubility (logP = 1.2) compared to 3-fluorophenoxy derivatives (logP = 2.8) due to reduced hydrophobicity .
  • Thermal Stability: Fluorinated derivatives generally display higher thermal stability (decomposition >250°C) than non-fluorinated counterparts, attributed to strong C-F bonds .

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